molecular formula C51H65ClN7O12P B146935 Propain CAS No. 138230-30-5

Propain

Cat. No. B146935
M. Wt: 1034.5 g/mol
InChI Key: VSEGOVBQWHSSLT-YYWUANBLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propain is a synthetic compound that has gained attention in recent years due to its potential for use in scientific research. The compound is a member of the class of compounds known as propargylamines, which have been shown to have a range of biological activities. Propain has been found to be particularly useful as a tool for studying the function of certain enzymes and the mechanisms of certain diseases.

Mechanism Of Action

Propain works by binding to the active site of monoamine oxidase and preventing the enzyme from breaking down neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, behavior, and other physiological processes.

Biochemical And Physiological Effects

Propain has a number of biochemical and physiological effects that make it a useful tool for scientific research. In addition to its ability to inhibit monoamine oxidase, propain has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress. Propain has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of a range of diseases, including arthritis and inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using propain in lab experiments is its specificity. Because propain targets a specific enzyme, it can be used to study the function of that enzyme in isolation. This can be particularly useful in cases where other compounds may have off-target effects that can complicate the interpretation of results. However, one limitation of using propain is that it can be toxic at high concentrations, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving propain. One area of interest is the development of new derivatives of the compound that may have improved properties, such as increased potency or reduced toxicity. Another area of interest is the study of the role of monoamine oxidase in diseases such as Alzheimer's disease and Huntington's disease, where the breakdown of neurotransmitters may play a role in the progression of the disease. Overall, propain is a promising tool for scientific research that has the potential to lead to new insights into the function of enzymes and the mechanisms of disease.

Synthesis Methods

Propain can be synthesized using a variety of methods, including the reaction of propargyl alcohol with an amine or the reaction of propargyl chloride with an amine. The most common method for synthesizing propain involves the reaction of propargylamine with a carboxylic acid or an ester.

Scientific Research Applications

Propain has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of the function of certain enzymes. Propain has been shown to be a potent inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, propain can be used to study the role of these neurotransmitters in a range of diseases, including depression and Parkinson's disease.

properties

CAS RN

138230-30-5

Product Name

Propain

Molecular Formula

C51H65ClN7O12P

Molecular Weight

1034.5 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-benzhydryloxy-N,N-dimethylethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid;1,3,7-trimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C18H21NO3.C17H21NO.C8H10N4O2.C8H9NO2.ClH.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-12,17H,13-14H2,1-2H3;4H,1-3H3;2-5,11H,1H3,(H,9,10);1H;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1

InChI Key

VSEGOVBQWHSSLT-YYWUANBLSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl

SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl

synonyms

Propain

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.